![molecular formula C26H23NO3 B11046338 4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)
4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of a hexyloxy group attached to the phenyl ring and a cyanide group attached to the chromenyl moiety. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide typically involves multi-step organic reactions. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a catalyst . This reaction is carried out at room temperature for about an hour to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromenyl moiety.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce chromanol derivatives.
Scientific Research Applications
4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxymethyl)-benzoic acid methyl ester
- (8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
Uniqueness
4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hexyloxy group enhances its lipophilicity, potentially improving its interaction with biological membranes. The cyanide group adds to its versatility in chemical synthesis, allowing for the formation of various derivatives.
Properties
Molecular Formula |
C26H23NO3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-2-oxobenzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C26H23NO3/c1-2-3-4-7-16-29-20-13-10-19(11-14-20)24-22-15-12-18-8-5-6-9-21(18)25(22)30-26(28)23(24)17-27/h5-6,8-15H,2-4,7,16H2,1H3 |
InChI Key |
JLPHMOMUWNOKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


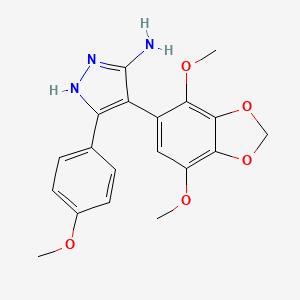
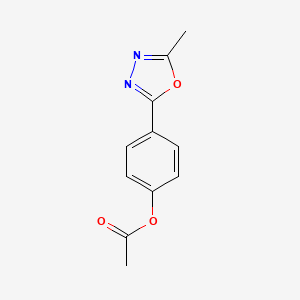
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11046302.png)
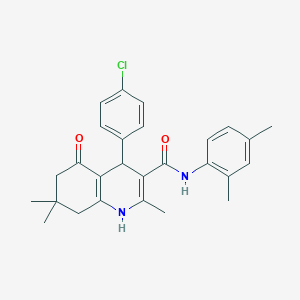
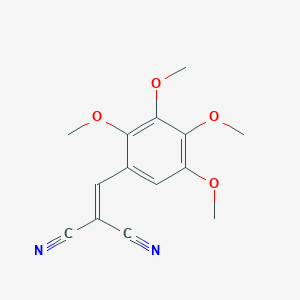
![1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046323.png)
![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)
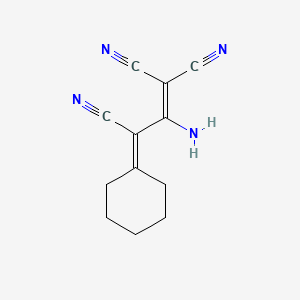
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)
![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![N-[(2-methylcyclohexyl)carbonyl]leucine](/img/structure/B11046347.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)
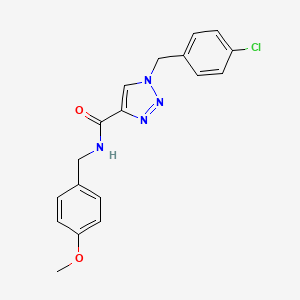
![4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate](/img/structure/B11046359.png)
